U74Dzz4B72

Description

U74Dzz4B72 (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Its structural features include a bromine and chlorine substituent on the aromatic ring, contributing to its distinct physicochemical and biological properties.

Properties

CAS No. |

352464-62-1 |

|---|---|

Molecular Formula |

C10H14N4O7 |

Molecular Weight |

302.24 g/mol |

IUPAC Name |

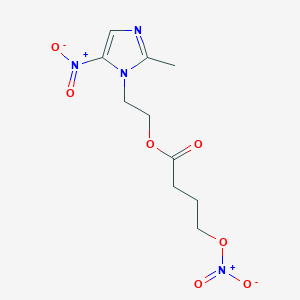

2-(2-methyl-5-nitroimidazol-1-yl)ethyl 4-nitrooxybutanoate |

InChI |

InChI=1S/C10H14N4O7/c1-8-11-7-9(13(16)17)12(8)4-6-20-10(15)3-2-5-21-14(18)19/h7H,2-6H2,1H3 |

InChI Key |

MOJUOMCSNQJLNU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(N1CCOC(=O)CCCO[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of U74Dzz4B72 involves the modification of metronidazole by introducing a nitric oxide-releasing moiety. The process typically includes the following steps:

Nitration of Metronidazole: Metronidazole is nitrated to introduce a nitro group at a specific position on the imidazole ring.

Esterification: The nitrated metronidazole is then esterified with a nitrate ester to form the final compound, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of appropriate solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

U74Dzz4B72 undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The nitrate ester can release nitric oxide under reductive conditions.

Substitution: The imidazole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Nucleophiles like amines and thiols can react with the imidazole ring under mild conditions.

Major Products

Oxidation: The major product is an amine derivative of this compound.

Reduction: The major product is nitric oxide, which is released from the nitrate ester.

Substitution: Various substituted imidazole derivatives can be formed depending on the nucleophile used.

Scientific Research Applications

U74Dzz4B72 has a wide range of scientific research applications, including:

Chemistry: Used as a nitric oxide donor in various chemical reactions and studies.

Biology: Investigated for its antimicrobial properties against anaerobic bacteria and protozoa.

Medicine: Potential therapeutic agent for treating infections caused by anaerobic pathogens.

Industry: Used in the development of new antimicrobial agents and nitric oxide-releasing compounds.

Mechanism of Action

The mechanism of action of U74Dzz4B72 involves the release of nitric oxide from the nitrate ester moiety. Nitric oxide is a potent antimicrobial agent that can disrupt cellular processes in bacteria and protozoa. The molecular targets include enzymes involved in cellular respiration and DNA synthesis. The pathways involved in the mechanism of action include the generation of reactive nitrogen species that cause oxidative stress and damage to microbial cells .

Comparison with Similar Compounds

Physicochemical Properties :

- Solubility : 0.24 mg/mL in aqueous media, classified as "soluble" under standard conditions .

- Log Po/w (XLOGP3) : 2.15, indicating moderate lipophilicity .

- Polar Surface Area (TPSA) : 40.46 Ų, suggesting moderate polarity .

- Synthetic Accessibility Score : 2.07, reflecting a moderately complex synthesis pathway .

Comparison with Similar Compounds

U74Dzz4B72 belongs to a class of halogenated boronic acids. Below is a comparative analysis with structurally analogous compounds (similarity scores: 0.71–0.87) :

Table 1. Key Properties of this compound and Analogous Compounds

| Compound Name | Molecular Formula | Similarity Score | Molecular Weight (g/mol) | Log Po/w (XLOGP3) | BBB Permeability | Solubility (mg/mL) |

|---|---|---|---|---|---|---|

| This compound | C₆H₅BBrClO₂ | - | 235.27 | 2.15 | Yes | 0.24 |

| (3-Bromo-5-chlorophenyl)boronic acid | C₆H₄BBrClO₂ | 0.87 | 234.26 | 2.18 | No | 0.18 |

| (6-Bromo-2,3-dichlorophenyl)boronic acid | C₆H₃BBrCl₂O₂ | 0.82 | 268.25 | 2.89 | No | 0.12 |

| (4-Bromo-2-fluorophenyl)boronic acid | C₆H₄BBrFO₂ | 0.71 | 218.81 | 1.94 | Yes | 0.30 |

Comparative Analysis:

Structural Differences :

- This compound contains bromine and chlorine substituents, while analogs vary in halogenation (e.g., fluorine in (4-Bromo-2-fluorophenyl)boronic acid). Additional halogens increase molecular weight and lipophilicity but reduce solubility .

Lipophilicity (Log Po/w) :

- This compound (Log Po/w = 2.15) is less lipophilic than the dichloro analog (Log Po/w = 2.89), likely due to fewer halogen atoms .

BBB Permeability :

- Only this compound and the fluorinated analog exhibit BBB permeability, attributed to optimized polarity and molecular size .

Synthetic Complexity :

- This compound’s synthesis requires precise palladium catalysis, whereas fluorinated analogs may involve simpler protocols .

Applications :

- This compound’s balance of solubility and BBB penetration makes it suitable for neuropharmaceuticals , while highly lipophilic analogs (e.g., dichloro derivative) may favor industrial catalysis .

Research Findings and Implications

- Superior Bioavailability : this compound outperforms analogs in bioavailability (score = 0.55 vs. 0.30–0.45 for others) due to its optimized Log Po/w and TPSA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.